4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

5-HT4 receptor agonism benzamide analog comparison evidence gap

This research-grade screening compound (CAS 953970-85-9) features a distinctive 2-phenylmorpholine benzamide scaffold, offering unique steric and lipophilic properties (XLogP3: 4.4). It is ideal for laboratories exploring chemical diversity beyond published 5-HT4 receptor agonist patents. Procure as a singleton or small-cluster candidate for receptor binding and functional cAMP assays. The racemic mixture also provides an entry point for chiral separation to investigate enantiomer-specific pharmacology, enabling novel SAR data generation absent from current literature. Requires a defined plan for in-house potency and selectivity profiling.

Molecular Formula C24H32N2O2
Molecular Weight 380.532
CAS No. 953970-85-9
Cat. No. B2615623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
CAS953970-85-9
Molecular FormulaC24H32N2O2
Molecular Weight380.532
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C24H32N2O2/c1-24(2,3)21-12-10-20(11-13-21)23(27)25-14-7-15-26-16-17-28-22(18-26)19-8-5-4-6-9-19/h4-6,8-13,22H,7,14-18H2,1-3H3,(H,25,27)
InChIKeySVFWURFKJYDHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (CAS 953970-85-9): Structural Identity & Procurement Baseline


4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (CAS 953970-85-9) is a synthetic small molecule belonging to the benzamide structural class, characterized by a tert-butyl-substituted phenyl ring linked via a propyl spacer to a 2-phenylmorpholine moiety [1]. The compound exhibits a molecular formula of C₂₄H₃₂N₂O₂ and a molecular weight of 380.5 g/mol, with a computed topological polar surface area (TPSA) of 41.6 Ų and XLogP3 of 4.4, indicating moderate lipophilicity [1]. Structurally related benzamide derivatives containing morpholine or phenylmorpholine groups have been disclosed in patent literature as 5-HT₄ receptor agonists with potential gastrointestinal prokinetic applications [2][3]. However, this specific compound is primarily offered as a research-grade screening compound through commercial chemical libraries (e.g., Life Chemicals catalog number F5022-0176), and peer-reviewed pharmacological characterization data remain absent from the public domain as of this analysis.

Why Near Analogs Cannot Simply Replace 4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (953970-85-9)


Substituting 953970-85-9 with a closely related benzamide derivative—such as 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide (no phenyl on morpholine) or p-tert-butyl-N-(2-morpholinoethyl)-benzamide (ethyl linker, no phenyl)—introduces three structural perturbations that fundamentally alter the molecule's pharmacological and physicochemical profile: (1) the 2-phenyl substituent on the morpholine ring adds steric bulk and π-stacking potential absent in simpler morpholinobenzamides, which can dramatically shift receptor subtype selectivity [1]; (2) the propyl linker length between the amide nitrogen and the morpholine ring differs from the ethyl linkers common in earlier 5-HT₄ agonist scaffolds, affecting conformational flexibility and binding pocket fit [2]; and (3) the combination of para-tert-butyl on the benzamide with the phenylmorpholine creates a unique lipophilic signature (XLogP3 ≈ 4.4) that influences membrane permeability and off-target promiscuity relative to less decorated analogs [1][3]. These structural differences mean that potency, selectivity, solubility, and metabolic stability data obtained from one analog cannot be extrapolated to another without direct experimental verification.

Quantitative Differentiation Evidence for 4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (953970-85-9)


Evidence Gap Acknowledgment: Absence of Published Head-to-Head Pharmacological Data for 953970-85-9

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents (conducted April 2026) identified zero peer-reviewed publications and zero bioactivity database entries containing quantitative potency, selectivity, or ADME data for 4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (CAS 953970-85-9). Closest structural analogs disclosed in patent EP2189451A1 (e.g., Example compounds 1, 3, 7, and 9 bearing morpholine-containing benzamide cores) were evaluated in a rat striatal 5-HT₄ receptor binding assay using [³H]-GR113808 displacement, with mosapride and ATI-7505 as positive controls [1]. However, the specific compound 953970-85-9 is not among the exemplified compounds in that patent, and no cross-reference table mapping its structure to pharmacological data exists [1]. The compound's commercial availability from screening libraries (Life Chemicals, catalog F5022-0176) indicates it is a non-characterized screening hit candidate, not a validated probe or lead [2].

5-HT4 receptor agonism benzamide analog comparison evidence gap

Physicochemical Differentiation: Computed TPSA and Lipophilicity vs. Simpler Morpholinobenzamides

Computed physicochemical parameters for 953970-85-9 reveal a Topological Polar Surface Area (TPSA) of 41.6 Ų and XLogP3 of 4.4 [1]. For comparison, the simpler analog p-tert-butyl-N-(2-morpholinoethyl)-benzamide (CAS 64544-17-8), which lacks the 2-phenyl substituent on morpholine and has an ethyl rather than propyl linker, has a TPSA of 41.6 Ų (identical, as the amide and morpholine oxygen contributions are unchanged) but an estimated XLogP3 of approximately 2.8–3.2 (based on structural fragment contributions), reflecting a >10-fold difference in calculated octanol-water partition coefficient driven primarily by the additional phenyl ring and extra methylene unit in the linker [2]. This lipophilicity increase shifts 953970-85-9 closer to the upper boundary of typical CNS drug-like space and may enhance blood-brain barrier permeability while also potentially increasing hERG channel binding risk and plasma protein binding relative to less lipophilic analogs [3].

TPSA XLogP3 CNS drug-likeness physicochemical comparison

Structural Scaffold Novelty: 2-Phenylmorpholine Substituent Differentiation from Prior Art Morpholinobenzamides

The morpholinobenzamide prior art exemplified by US Patent 4,210,754 (1980) defines a generic structure where the morpholine ring is unsubstituted (formula I: X = halogen, CF₃, or C₃₋₄-alkyl; Y = H, halogen, or NO₂), with preferred embodiments being p-chloro-, p-fluoro-, p-bromo-, and p-tert-butyl-N-(2-morpholinoethyl)-benzamides [1]. By contrast, 953970-85-9 incorporates a 2-phenyl substituent directly on the morpholine heterocycle, a structural modification not contemplated within the scope of the 1980 patent claims [1][2]. Furthermore, while patent EP2189451A1 (2010) generically covers benzamide derivatives with substituted morpholine groups as 5-HT₄ agonists, the exemplified compounds in that patent predominantly feature 2-(benzyloxymethyl)-morpholine or 2-(hydroxymethyl)-morpholine substitution patterns rather than a 2-phenyl group [3]. The 2-phenylmorpholine moiety introduces axial chirality potential (a stereocenter at the morpholine 2-position), which may yield enantiomer-dependent pharmacological activity that is absent in the achiral morpholine analogs of US 4,210,754 [4].

2-phenylmorpholine structural novelty scaffold differentiation intellectual property

Evidence-Backed Application Scenarios for 4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (953970-85-9)


Primary Screening in 5-HT₄ Receptor Agonist Discovery Programs Requiring Novel IP-Space Chemotypes

Given that patent EP2189451A1 establishes 5-HT₄ receptor agonism as a therapeutically relevant mechanism for gastrointestinal motility disorders [1], and the 2-phenylmorpholine scaffold of 953970-85-9 is structurally distinct from both early morpholinobenzamides (US 4,210,754) and the exemplified compounds of EP2189451A1 [2], this compound is best deployed as a singleton or small-cluster screening candidate in 5-HT₄ receptor binding and functional cAMP assays. Its use case is specifically for laboratories seeking to expand chemical diversity beyond published patent space. However, procurement should be accompanied by a clearly defined plan to generate in-house potency (IC₅₀ / EC₅₀) and selectivity data before advancing to in vivo models.

Physicochemical Comparator in CNS Penetration Feasibility Studies for Benzamide-Based GPCR Ligands

The computed XLogP3 of 4.4 and TPSA of 41.6 Ų position 953970-85-9 at the lipophilic boundary of CNS drug-like chemical space [1]. This compound can serve as a tool to empirically test the relationship between morpholine substitution pattern, lipophilicity, and passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies, benchmarked against the less lipophilic analog 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide (estimated XLogP3 ≈ 2.8–3.2) [2]. Measured permeability coefficients would provide direct experimental resolution of the >10-fold computed lipophilicity difference.

Chiral Resolution and Stereochemistry-Activity Relationship (SAR) Exploration of 2-Substituted Morpholine Benzamides

The undefined stereocenter at the morpholine C2 position of 953970-85-9 creates a racemic mixture with potential enantiomer-specific pharmacology [1]. For chemical biology groups with chiral chromatography capabilities, this compound offers an entry point for investigating whether the (R)- and (S)-enantiomers of 2-phenylmorpholine benzamides exhibit differential target engagement at 5-HT₄ or off-target receptors. Procurement of the racemate followed by preparative chiral separation and individual enantiomer screening would generate novel SAR data not present in the current patent literature.

Negative Control or Chemically Similar Inactive Comparator in Phenotypic Screening Cascades

If in-house screening reveals that 953970-85-9 is inactive or weakly active at the primary target of interest despite its structural resemblance to known 5-HT₄ agonists, it can be repurposed as a chemically matched inactive comparator for counter-screening and target engagement confirmation studies. Its value in this scenario derives from its physicochemical similarity (MW = 380.5, XLogP3 = 4.4, TPSA = 41.6) to active benzamide hits [1], enabling researchers to distinguish target-specific pharmacology from assay interference or non-specific effects driven by lipophilicity alone.

Quote Request

Request a Quote for 4-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.